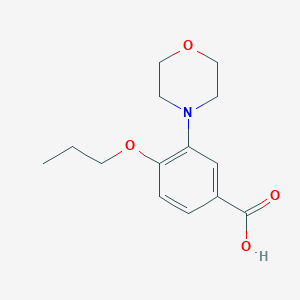

3-Morpholin-4-YL-4-propoxy-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Morpholin-4-YL-4-propoxy-benzoic acid is a specialty product for proteomics research . It has a molecular formula of C14H19NO4 and a molecular weight of 265.31 .

Molecular Structure Analysis

The molecular structure of 3-Morpholin-4-YL-4-propoxy-benzoic acid consists of a morpholine ring attached to a benzoic acid group via a propoxy linker .Physical And Chemical Properties Analysis

3-Morpholin-4-YL-4-propoxy-benzoic acid has a molecular weight of 265.31 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Water-Soluble Nitric-Oxide-Releasing Acetylsalicylic Acid (ASA) Prodrugs

Researchers Rolando et al. (2013) developed water-soluble esters of acetylsalicylic acid (ASA), where 3-(morpholin-4-ylmethyl)-4-[3-(nitrooxy)propoxy]benzoic acid was used as a model of benzoic acids formed after metabolism in serum. These compounds exhibited potential for clinical applications due to their ASA release, anti-inflammatory activities, and lower gastrotoxicity compared to ASA (Rolando et al., 2013).

Reaction with Morpholine

Sporzyński et al. (2005) studied the reaction of o-formylphenylboronic acid with morpholine, forming 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This compound exhibited a hydrogen-bonded dimer motif in the solid state, indicating potential applications in the synthesis of complex molecular structures (Sporzyński et al., 2005).

Synthesis of Biologically Active Compounds

Mazur et al. (2007) explored the synthesis of 4-(2-carboxyethyl)morpholin-4-ium chloride, an important intermediate for the synthesis of biologically active heterocyclic compounds. This research highlights the role of morpholine derivatives in synthesizing biologically significant molecules (Mazur et al., 2007).

GABA(B) Receptor Antagonists

Ong et al. (1998) evaluated morpholin-2-yl-phosphinic acids on GABA(B) receptors, showing their potential as potent GABA(B) receptor antagonists. This research contributes to understanding the pharmacological properties of morpholine derivatives (Ong et al., 1998).

Edivoxetine·HCl Intermediate Synthesis

Kopach et al. (2015) developed a synthesis of (S)-(4-benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate, a key material for edivoxetine·HCl, utilizing chirality preserved from d-serine. This research showcases the application of morpholine derivatives in the synthesis of pharmaceutical intermediates (Kopach et al., 2015).

Synthesis of Heterocyclic Polymers

Kovalevsky et al. (1998) analyzed 4,6-di(morpholin-4-yl) derivatives of 1,3-diphthalimidobenzene for the synthesis of heterocyclic polymers. This research highlights the role of morpholine in the synthesis of polymers with potential applications in material science (Kovalevsky et al., 1998).

Propriétés

IUPAC Name |

3-morpholin-4-yl-4-propoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-7-19-13-4-3-11(14(16)17)10-12(13)15-5-8-18-9-6-15/h3-4,10H,2,5-9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLFQZJXFOJMAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Morpholin-4-YL-4-propoxy-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,2-Dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1341506.png)

![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)